molecular formula C17H22N2O8 B610415 3-(4-Aminophenyl)-3-ethylpiperidine-2,6-dione;2,3-dihydroxybutanedioic acid CAS No. 57344-88-4

3-(4-Aminophenyl)-3-ethylpiperidine-2,6-dione;2,3-dihydroxybutanedioic acid

Cat. No. B610415
CAS RN: 57344-88-4
M. Wt: 382.37
InChI Key: DQUXPVVSVXIQNE-IMXLTCNTSA-N
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Description

4-Aminophenylacetic acid is used as a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1 .


Synthesis Analysis

The molecular structure of 4-(3-aminophenyl)benzonitrile (AP-PhCN) was studied with Density Functional Theory . Boronic acids are increasingly utilized in diverse areas of research, including their interactions with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications .


Molecular Structure Analysis

The molecular structure of 4-(3-aminophenyl)benzonitrile (AP-PhCN) was studied with Density Functional Theory. The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .


Chemical Reactions Analysis

Boronic acids are increasingly utilized in diverse areas of research, including their interactions with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications .


Physical And Chemical Properties Analysis

The molecular structure of 4-(3-aminophenyl)benzonitrile (AP-PhCN) was studied with Density Functional Theory. The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .

Scientific Research Applications

Metabolic Identification

  • Researchers identified new metabolites of aminoglutethimide in human urine, produced through hydroxylation of the 3-ethylpiperidine-2,6-dione residue. These metabolites did not inhibit the target enzyme systems desmolase and aromatase in vitro, and thus are considered inactivation products of the drug (Foster et al., 1984).

Synthesis and Inhibitory Activity

  • A study on the relocation of the amino functionality in aminoglutethimide to the ethyl side chain revealed the synthesis and aromatase-inhibitory activity of a novel compound. This modification aimed to explore the impact on aromatase inhibition, a key factor in metastatic breast carcinoma treatment (Moniz & Hammond, 1997).
  • Analogues of aminoglutethimide were synthesized to selectively inhibit aromatase, an enzyme involved in estrogen biosynthesis. Some analogues exhibited strong competitive inhibition, highlighting the potential for therapeutic applications in estrogen-dependent diseases (Foster et al., 1985).

Resolution and Enantiomeric Purity

  • The resolution of 4-cyano-4-(4-nitrophenyl)hexanoic acid led to the isolation of (R) and (S)-aminoglutethimide with high enantiomeric purity. Understanding the stereochemistry of such compounds is crucial for their pharmacological profiles (Achmatowicz et al., 1997).

Quantification and Clinical Relevance

  • The quantification of hydroxylaminoglutethimide and aminoglutethimide in human urine highlighted the clinical relevance of induced metabolism, especially in patients undergoing chronic therapy (Goss et al., 1985).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The formation of non-productive aryl boronic acid–BF3 and ester hydrolysis are the most important steps in the COF formation under Lewis acid-catalysed conditions . A new compound, APAZA, consisting of a molecule of 5-aminosalicylic acid linked to one molecule of 4-aminophenylacetic acid by an azo bond, was tested for its ability to inhibit acute colitis in rats caused by Clostridium difficile toxin A .

properties

IUPAC Name

3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione;2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2.C4H6O6/c1-2-13(8-7-11(16)15-12(13)17)9-3-5-10(14)6-4-9;5-1(3(7)8)2(6)4(9)10/h3-6H,2,7-8,14H2,1H3,(H,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUXPVVSVXIQNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80972852
Record name 2,3-Dihydroxybutanedioic acid--3-(4-aminophenyl)-3-ethyl-6-hydroxy-4,5-dihydropyridin-2(3H)-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80972852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Aminophenyl)-3-ethylpiperidine-2,6-dione;2,3-dihydroxybutanedioic acid

CAS RN

57344-88-4
Record name 2,3-Dihydroxybutanedioic acid--3-(4-aminophenyl)-3-ethyl-6-hydroxy-4,5-dihydropyridin-2(3H)-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80972852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Aminophenyl)-3-ethylpiperidine-2,6-dione;2,3-dihydroxybutanedioic acid
Reactant of Route 2
3-(4-Aminophenyl)-3-ethylpiperidine-2,6-dione;2,3-dihydroxybutanedioic acid
Reactant of Route 3
3-(4-Aminophenyl)-3-ethylpiperidine-2,6-dione;2,3-dihydroxybutanedioic acid
Reactant of Route 4
3-(4-Aminophenyl)-3-ethylpiperidine-2,6-dione;2,3-dihydroxybutanedioic acid
Reactant of Route 5
3-(4-Aminophenyl)-3-ethylpiperidine-2,6-dione;2,3-dihydroxybutanedioic acid
Reactant of Route 6
3-(4-Aminophenyl)-3-ethylpiperidine-2,6-dione;2,3-dihydroxybutanedioic acid

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